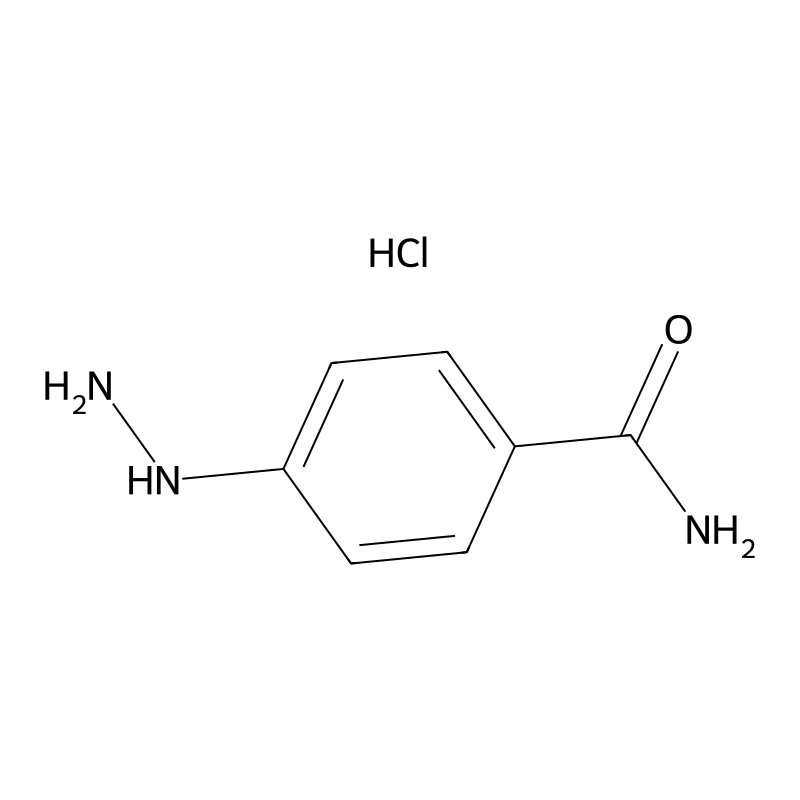

4-Hydrazinylbenzamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: Scientific databases like PubChem () can provide general information about the compound, including its structure, properties, and potential biological activities. These databases might offer clues for further research into its applications.

- Scientific Literature Search: Searching scientific databases like ScienceDirect, Scopus, or Google Scholar using keywords like "4-Hydrazinylbenzamide hydrochloride" and relevant research areas (e.g., medicinal chemistry, materials science) might reveal research articles exploring its potential applications.

Further avenues for exploration could involve:

- Patent Literature: Searching patent databases for patents mentioning 4-Hydrazinylbenzamide hydrochloride might reveal potential applications or industrial uses.

- Contacting Chemical Suppliers: Some chemical suppliers might have information about the typical uses of 4-Hydrazinylbenzamide hydrochloride, although they might not be able to disclose specific research details.

4-Hydrazinylbenzamide hydrochloride is a chemical compound characterized by its hydrazinyl functional group attached to a benzamide structure. Its molecular formula is CHClNO, and it is often utilized in various chemical and biological applications due to its unique properties. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various experimental and therapeutic uses.

- Formation of Hydrazones: It reacts with carbonyl compounds (aldehydes or ketones) to form hydrazones, a reaction commonly used in organic synthesis. This process involves nucleophilic addition where the hydrazinyl group attacks the carbonyl carbon, leading to the elimination of water and formation of a double bond between nitrogen and carbon .

- Wolff-Kishner Reduction: This compound can be involved in the Wolff-Kishner reduction, where it acts as a reducing agent to convert carbonyl compounds into alkanes. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently dehydrogenated to yield hydrocarbons .

- Condensation Reactions: 4-Hydrazinylbenzamide hydrochloride can undergo condensation reactions with isothiocyanates or other electrophiles, leading to the formation of thiosemicarbazides and related derivatives, which may exhibit biological activity .

4-Hydrazinylbenzamide hydrochloride has shown potential biological activities:

- Anticancer Properties: Some studies suggest that derivatives of 4-hydrazinylbenzamide may exhibit anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Activity: Compounds containing the hydrazinyl group have demonstrated antimicrobial properties against various pathogens, making them candidates for further pharmaceutical development .

- Enzyme Inhibition: Research indicates that hydrazinyl compounds can act as enzyme inhibitors, affecting metabolic pathways in organisms. This activity may be leveraged for therapeutic purposes .

The synthesis of 4-hydrazinylbenzamide hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with benzoyl chloride or an equivalent benzamide precursor.

- Hydrazine Reaction: The hydrazine hydrate is reacted with the benzoyl derivative under controlled conditions (often in an organic solvent) to yield 4-hydrazinylbenzamide.

- Hydrochloride Formation: The product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for further applications .

4-Hydrazinylbenzamide hydrochloride has several applications across different fields:

- Pharmaceutical Development: Its derivatives are investigated for potential use as therapeutic agents in treating cancer and infectious diseases.

- Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

- Analytical Chemistry: This compound can be utilized in analytical methods for detecting carbonyl compounds due to its ability to form stable derivatives.

Interaction studies involving 4-hydrazinylbenzamide hydrochloride have focused on its reactivity with various biological targets:

- Protein Binding: Investigations into how this compound interacts with proteins have revealed potential binding sites that may influence its biological activity.

- Metabolic Pathways: Studies have examined how this compound affects metabolic pathways, particularly those involving enzyme inhibition or activation .

Several compounds share structural similarities with 4-hydrazinylbenzamide hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydrazine | Simple hydrazine | Basic structure; used as a propellant |

| Benzohydrazide | Benzene derivative | Exhibits different reactivity patterns |

| 4-Hydrazinobenzoic Acid | Carboxylic acid derivative | Potentially stronger biological activity |

| 1-Phenyl-3-methyl-5-pyrazolone | Pyrazolone derivative | Different heterocyclic structure; varied applications |

4-Hydrazinylbenzamide hydrochloride stands out due to its specific interaction capabilities and potential therapeutic effects compared to these similar compounds. Its unique combination of hydrazine and benzamide functionalities allows for diverse applications in both synthetic chemistry and medicinal research.